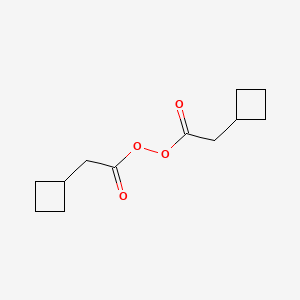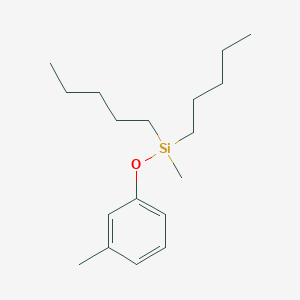![molecular formula C19H38N2O2Sn B14619256 2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate CAS No. 58393-56-9](/img/structure/B14619256.png)
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This particular compound is characterized by the presence of a diazonium group, an ethoxy group, and a stannyl group, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate typically involves the reaction of an appropriate stannyl precursor with a diazonium salt. The reaction conditions often require a controlled environment to ensure the stability of the diazonium group. Common reagents used in the synthesis include ethyl diazoacetate and tris(2,2-dimethylpropyl)tin chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the diazonium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of stannyl hydrides.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as hydrogen peroxide, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a variety of stannylated organic compounds.
Scientific Research Applications
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can undergo electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. The stannyl group can also participate in coordination chemistry, forming complexes with metal ions and other ligands.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate: Similar in structure but contains a germyl group instead of a stannyl group.
2-Diazonio-1-ethoxy-2-(trimethylsilyl)ethen-1-olate: Contains a silyl group, offering different reactivity and applications.
Uniqueness
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate is unique due to the presence of the stannyl group, which imparts distinct chemical properties and reactivity. The stannyl group enhances the compound’s ability to participate in organometallic reactions and coordination chemistry, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
58393-56-9 |
|---|---|
Molecular Formula |
C19H38N2O2Sn |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
ethyl 2-diazo-2-[tris(2,2-dimethylpropyl)stannyl]acetate |
InChI |
InChI=1S/3C5H11.C4H5N2O2.Sn/c3*1-5(2,3)4;1-2-8-4(7)3-6-5;/h3*1H2,2-4H3;2H2,1H3; |
InChI Key |
OVKFSSYXLVLCKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])[Sn](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



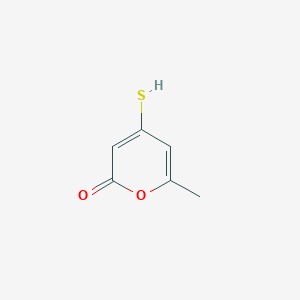
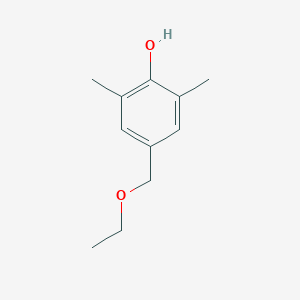
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
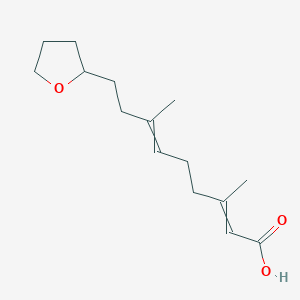


![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
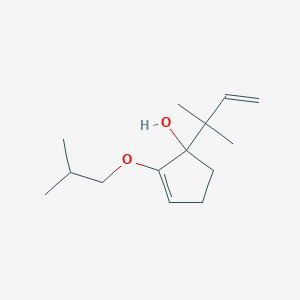
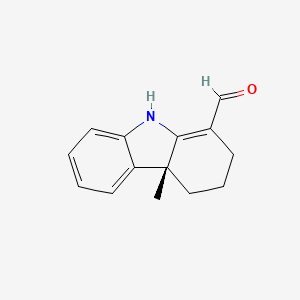

![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
